molecular formula C7H7BFIO2 B14028869 (2-Fluoro-4-iodo-3-methylphenyl)boronic acid

(2-Fluoro-4-iodo-3-methylphenyl)boronic acid

Cat. No.: B14028869
M. Wt: 279.85 g/mol
InChI Key: JTLIESLIJYABFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-iodo-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-4-iodo-3-methylbenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of (2-Fluoro-4-iodo-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-iodo-3-methylphenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H7BFIO2

Molecular Weight

279.85 g/mol

IUPAC Name

(2-fluoro-4-iodo-3-methylphenyl)boronic acid

InChI

InChI=1S/C7H7BFIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,11-12H,1H3

InChI Key

JTLIESLIJYABFR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)I)C)F)(O)O

Origin of Product

United States

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